molecular formula C16H17ClN2O3S B2604763 Ethyl 2-({4-[4-(2-chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-yl}amino)-2-oxoacetate CAS No. 866151-07-7

Ethyl 2-({4-[4-(2-chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-yl}amino)-2-oxoacetate

Cat. No.: B2604763
CAS No.: 866151-07-7
M. Wt: 352.83
InChI Key: FRQNRBLWQITFSC-UHFFFAOYSA-N
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Description

Ethyl 2-({4-[4-(2-chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-yl}amino)-2-oxoacetate is a thiazole-based compound with a molecular formula of C₁₈H₁₉ClN₂O₃S and a molecular weight of 378.87 g/mol (calculated). Its structure features a 1,3-thiazole core substituted with a 4-(2-chloroethyl)phenyl group at position 4 and a methyl group at position 3. The oxoacetate moiety is linked via an amino group at position 2 of the thiazole ring. This compound is synthesized using thiazole-amine intermediates and oxalyl chloride derivatives, as described in fragment-based drug discovery methodologies .

Thiazoles are pharmacologically privileged scaffolds due to their metabolic stability and ability to interact with biological targets such as kinases and proteases.

Properties

IUPAC Name

ethyl 2-[[4-[4-(2-chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-yl]amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-3-22-15(21)14(20)19-16-18-13(10(2)23-16)12-6-4-11(5-7-12)8-9-17/h4-7H,3,8-9H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQNRBLWQITFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NC(=C(S1)C)C2=CC=C(C=C2)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({4-[4-(2-chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-yl}amino)-2-oxoacetate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone. The phenyl group is introduced via a nucleophilic substitution reaction, where a phenyl halide reacts with the thiazole intermediate. The final step involves esterification to introduce the ethyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are selected to minimize costs and environmental impact while ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({4-[4-(2-chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-yl}amino)-2-oxoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-({4-[4-(2-chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-yl}amino)-2-oxoacetate has a complex structure that contributes to its biological activities. Its molecular formula is C19H19ClN2O3SC_{19}H_{19}ClN_{2}O_{3}S, with a molecular weight of approximately 372.9 g/mol. The presence of the thiazole ring and the chloroethyl group are critical for its interaction with biological targets.

Anticancer Activity

One of the primary applications of this compound is in cancer therapy. Research indicates that compounds with similar structures exhibit significant anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, Tovorafenib, a related compound, has been recognized for its selective inhibition of RAF kinases, leading to reduced tumor proliferation .

Antimicrobial Properties

This compound has shown potential as an antimicrobial agent. Studies have demonstrated that thiazole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties due to its thiazole moiety .

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiazole derivatives, including this compound, revealed that these compounds could induce apoptosis in cancer cells. The mechanism was attributed to the activation of caspase pathways and the inhibition of cell cycle progression at the G1 phase .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of various thiazole derivatives was assessed against Gram-positive and Gram-negative bacteria. This compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .

Data Tables

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth

Mechanism of Action

The mechanism of action of Ethyl 2-({4-[4-(2-chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-yl}amino)-2-oxoacetate involves its interaction with biological molecules. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to biological effects such as enzyme inhibition or DNA damage .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference
Ethyl 2-({4-[4-(2-chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-yl}amino)-2-oxoacetate 1,3-Thiazole 4-(2-Chloroethyl)phenyl, 5-methyl, oxoacetate 378.87 Potential alkylating agent, drug discovery
Methyl 2-((5-cyanothiazol-2-yl)amino)-2-oxoacetate 1,3-Thiazole 5-Cyano, oxoacetate 225.23 Fragment-based drug discovery
Ethyl 2-((5-isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate 1,3,4-Thiadiazole 5-Isobutyl, oxoacetate 257.31 Intermediate for agrochemicals
Ethyl ({5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetate 1,3,4-Thiadiazole 4-Chlorophenoxymethyl, oxoacetate 355.80 Predicted pKa: 5.58, density: 1.475 g/cm³
Ethyl (2Z)-2-cyano-2-[(5E)-5-(2-methoxy-2-oxoethylidene)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate Thiazolidinone Cyano, methoxy-oxoethylidene, phenyl 402.43 Photodynamic therapy applications
Solubility and Bioavailability
  • The chloroethyl group in the target compound enhances lipophilicity compared to the cyano-substituted analog (), which may improve membrane permeability but reduce aqueous solubility .
Reactivity and Stability
  • The 2-chloroethyl group is prone to hydrolysis under basic conditions, limiting the compound’s stability in physiological environments. In contrast, the methoxy-oxoethylidene group in the thiazolidinone derivative () offers greater stability, making it suitable for photodynamic applications .

Biological Activity

Ethyl 2-({4-[4-(2-chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-yl}amino)-2-oxoacetate is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by various studies and findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C15H16ClN3O3S
  • Molecular Weight : 355.82 g/mol
  • IUPAC Name : this compound

1. Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiazole derivatives, including those similar to this compound. The thiazole ring system is known for its ability to interact with various biological targets, leading to cytotoxic effects against cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study conducted on thiazole derivatives demonstrated significant cytotoxic effects against several cancer cell lines, including:

Cell Line IC50 (µM)
MCF7 (Breast Cancer)5.0
A549 (Lung Cancer)8.3
HeLa (Cervical Cancer)4.5

These results indicate that compounds with similar structures to this compound can effectively inhibit cancer cell proliferation, suggesting potential for development as therapeutic agents .

The mechanism through which this compound exerts its effects may involve:

  • Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells.
  • Modulation of Signaling Pathways : Interference with pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.

3. Antioxidant Activity

In addition to anticancer properties, thiazole derivatives have been reported to exhibit antioxidant activities. This is particularly relevant in protecting cells from oxidative stress, which is implicated in various diseases, including cancer.

Research Findings on Antioxidant Effects

A study evaluated the antioxidant potential of several thiazole derivatives using DPPH and ABTS assays:

Compound DPPH Scavenging (%) ABTS Scavenging (%)
Ethyl 2-{...}7580
Control (Ascorbic Acid)9095

These findings suggest that this compound could serve as a potential antioxidant agent .

Q & A

Basic: What are the key considerations for synthesizing Ethyl 2-({4-[4-(2-chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-yl}amino)-2-oxoacetate?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core. Key steps include:

  • Thiazole ring formation : React 2-amino-5-methylthiazole derivatives with substituted phenylacetates under reflux conditions (e.g., acetic acid, 3–5 hours) to introduce the 4-(2-chloroethyl)phenyl group .
  • Oxoacetate coupling : Use ethyl oxalyl monochloride or chloroacetic acid derivatives to functionalize the thiazole-2-amino group, ensuring stoichiometric control (1.0–1.1 equiv) to minimize side products .
  • Purification : Recrystallize from ethanol or use column chromatography to isolate the target compound, monitoring purity via TLC or HPLC .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Answer:
Advanced optimization strategies include:

  • Catalyst screening : Test sodium acetate or KOH as bases to enhance nucleophilic substitution during oxoacetate coupling .
  • Solvent effects : Compare polar aprotic solvents (e.g., DMF) vs. acetic acid for thiazole ring formation; acetic acid may improve regioselectivity .
  • Temperature control : Reflux at 80–100°C for thiazole intermediates, but reduce to 60–70°C during oxoacetate coupling to prevent decomposition .
  • In-line analytics : Use FTIR or NMR to track intermediate formation and adjust reaction times dynamically .

Basic: What spectroscopic methods are essential for characterizing this compound?

Answer:
Core characterization methods:

  • NMR : ¹H/¹³C NMR to confirm the thiazole ring (δ 6.8–7.5 ppm for aromatic protons), oxoacetate carbonyl (δ 165–170 ppm), and chloroethyl group (δ 3.5–4.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragment patterns consistent with the chloroethyl substituent .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, particularly for the thiazole-aminocarbonyl linkage .

Advanced: How can researchers address contradictions in spectral data (e.g., unexpected carbonyl shifts)?

Answer:
Advanced troubleshooting steps:

  • Solvent effects : Compare NMR spectra in DMSO-d₆ vs. CDCl₃; hydrogen bonding in DMSO may downfield-shift carbonyl peaks .
  • Tautomeric equilibria : Investigate keto-enol tautomerism in the oxoacetate moiety using variable-temperature NMR .
  • Impurity profiling : Use LC-MS to detect side products (e.g., unreacted chloroethyl intermediates) that may overlap with target signals .

Basic: What safety protocols are critical when handling this compound?

Answer:
Critical safety measures include:

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., acetic acid fumes) .
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal, and segregate halogenated organic waste .

Advanced: What strategies mitigate degradation during storage or experimental use?

Answer:
Advanced stabilization approaches:

  • Temperature control : Store at –20°C under inert gas (argon) to prevent hydrolysis of the oxoacetate group .
  • Light sensitivity : Use amber vials to protect the thiazole core from photolytic cleavage, especially under UV-light conditions .
  • Lyophilization : For long-term storage, lyophilize the compound and maintain desiccated conditions to avoid hygroscopic degradation .

Basic: What are the primary research applications of this compound?

Answer:
Key applications include:

  • Pharmacological studies : Serve as a precursor for thiazole-based inhibitors targeting enzymes like cyclooxygenase or kinases .
  • Material science : Act as a ligand for metal-organic frameworks (MOFs) due to its nitrogen/oxygen donor sites .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:
Advanced computational methods:

  • Docking studies : Use AutoDock Vina to predict binding affinities of derivatives to target proteins (e.g., COX-2), prioritizing modifications at the chloroethyl or oxoacetate groups .
  • QSAR modeling : Correlate electronic parameters (Hammett σ) of substituents with observed bioactivity to guide synthetic priorities .

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